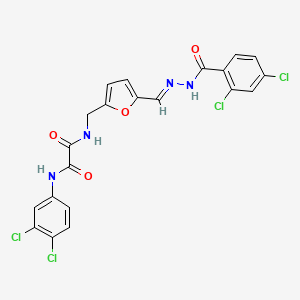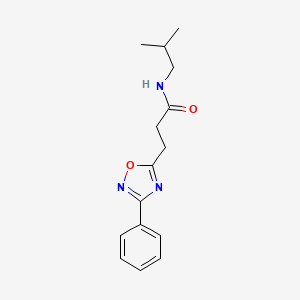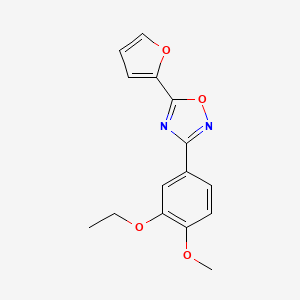
3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)propanamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the proliferation of cancer cells. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)propanamide in lab experiments is its specificity for COX-2 and PI3K. This allows for targeted inhibition of these enzymes and signaling pathways. However, a limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the study of 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)propanamide. One potential direction is the development of more soluble analogs of the compound for use in experiments. Additionally, further studies could be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, the mechanism of action of this compound could be further elucidated through additional studies.
Méthodes De Synthèse
The synthesis of 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)propanamide involves the reaction of 2-(trifluoromethyl)benzaldehyde with furfural in the presence of acetic acid. The resulting product is then reacted with hydrazine hydrate and acetic anhydride to form the oxadiazole ring. Finally, the propanamide group is introduced through the reaction with 3-chloropropanoic acid.
Applications De Recherche Scientifique
3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)propanamide has been studied for its potential applications in various fields of scientific research. It has shown promising results as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c17-16(18,19)10-4-1-2-5-11(10)20-13(23)7-8-14-21-15(22-25-14)12-6-3-9-24-12/h1-6,9H,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKUKUMHDHRKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

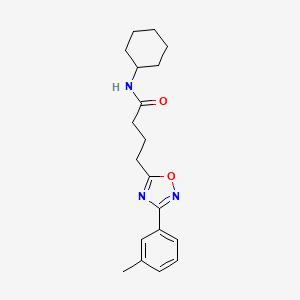
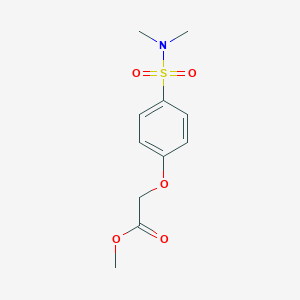



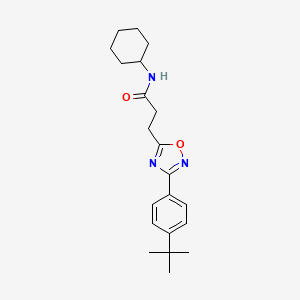
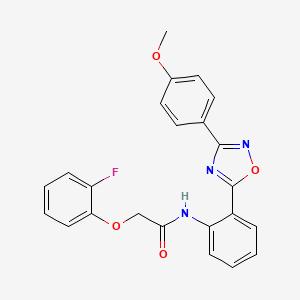

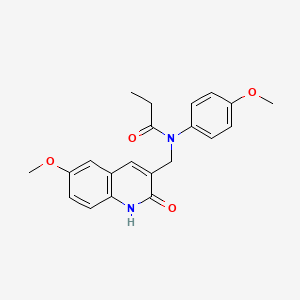
![N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide](/img/structure/B7699924.png)

